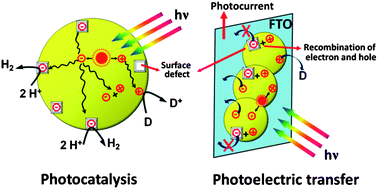The roles of defect states in photoelectric and photocatalytic processes for ZnxCd1−xS
Energy & Environmental Science Pub Date: 2010-11-04 DOI: 10.1039/C0EE00309C
Abstract
This work aims to investigate the role that defect states play in photoelectric and photocatalytic processes. Ternary ZnxCd1−xS with wurtzite structure is firstly synthesized, and then the defect is characterized by


Recommended Literature
- [1] Studies of 4-arylthiazolylhydrazones derived from 1-indanones as Trypanosoma cruzi squalene epoxidase inhibitors by molecular simulations†
- [2] Dissolution of mercury(II) sulphide by digestion with sulphuric acid-nitric acid and oxidation with potassium permanganate
- [3] Hydrocinnamic acid produced by Enterobacter xiangfangensis impairs AHL-based quorum sensing and biofilm formation in Pseudomonas aeruginosa†
- [4] Second harmonic generation on chiral cyanido-bridged FeII–NbIV spin-crossover complexes†
- [5] Back cover
- [6] A facile synthesis of Ru/N–C as an efficient and cost-effective electrocatalyst for hydrogen evolution†
- [7] Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures†
- [8] Monitoring gold nanoparticle conjugation and analysis of biomolecular binding with nanoparticle tracking analysis (NTA) and dynamic light scattering (DLS)
- [9] Reflections and comments from Sir Alan Walsh, FRS
- [10] Novel N-acyloxytrialkylammonium salts as initiators for free radical polymerization of methacrylates†










